molecular formula C19H20N4O2S B12006930 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-58-4

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12006930
CAS No.: 613249-58-4
M. Wt: 368.5 g/mol
InChI Key: DIUPFBUMNAKJGS-DEDYPNTBSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Bromobenzylidene)amino)-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of ethoxy groups on both aromatic rings, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

613249-58-4

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O2S/c1-3-24-16-10-8-14(9-11-16)13-20-23-18(21-22-19(23)26)15-6-5-7-17(12-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,22,26)/b20-13+

InChI Key

DIUPFBUMNAKJGS-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC

Origin of Product

United States

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